molecular formula C15H14FN5O3 B2400846 6-(4-(6-fluorobenzo[d]oxazol-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 2320417-71-6

6-(4-(6-fluorobenzo[d]oxazol-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B2400846
CAS RN: 2320417-71-6
M. Wt: 331.307
InChI Key: FDOQSCYBZVFAHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-(6-fluorobenzo[d]oxazol-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione, also known as FLX, is a small molecule drug that has been developed for the treatment of various neurological disorders. It belongs to the class of drugs known as selective serotonin reuptake inhibitors (SSRIs), which are commonly used to treat depression, anxiety, and other mood disorders. FLX has been found to have a high affinity for the serotonin transporter protein, which is responsible for the reuptake of serotonin from the synaptic cleft.

Scientific Research Applications

Anticancer Activity

The compound has shown promising results in the field of cancer research. In a study, it was found to exhibit significant anticancer properties against Ehrlich Ascites Carcinoma (EAC) cell line in Swiss albino mice . The synthesized molecules resulted in a significant decrease in tumor volume and viable cell count, and increased non-viable cell count and mean survival time, resulting in an increase of the life span of the EAC-bearing mice .

Cytotoxicity

The compound and its corresponding precursors were evaluated for cytotoxicity on human A-549 lung carcinoma cells and non-cancer HepaRG hepatocytes . Some of these new benzoxazoles show potential anticancer activity, while two of the intermediates show lung cancer selective properties at low concentrations where healthy cells are unaffected, indicating a selectivity window for anticancer compounds .

Antifungal Activity

Benzoxazole analogues, which the compound is a part of, have been found to exhibit antifungal properties . This makes the compound a potential candidate for further research in the development of new antifungal drugs.

Antituberculosis Activity

Benzoxazole analogues have also been found to exhibit antituberculosis properties . This suggests that the compound could be explored for potential applications in the treatment of tuberculosis.

mPGES-1 Inhibitor

Benzoxazole analogues have been found to inhibit microsomal prostaglandin E synthase-1 (mPGES-1) . This enzyme is involved in the production of prostaglandin E2 (PGE2), a bioactive lipid that plays a key role in inflammation and cancer. Therefore, the compound could potentially be used in the development of new anti-inflammatory and anticancer drugs.

5-HT Receptor Antagonist

Benzoxazole analogues have been found to act as antagonists of the 5-HT receptor . This receptor is a target for the treatment of various disorders, including anxiety, depression, and migraine. Therefore, the compound could potentially be used in the development of new drugs for these conditions.

properties

IUPAC Name

6-[4-(6-fluoro-1,3-benzoxazol-2-yl)piperazin-1-yl]-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5O3/c16-9-1-2-10-11(7-9)24-15(17-10)21-5-3-20(4-6-21)12-8-13(22)19-14(23)18-12/h1-2,7-8H,3-6H2,(H2,18,19,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDOQSCYBZVFAHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=O)NC(=O)N2)C3=NC4=C(O3)C=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-(6-fluorobenzo[d]oxazol-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione

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